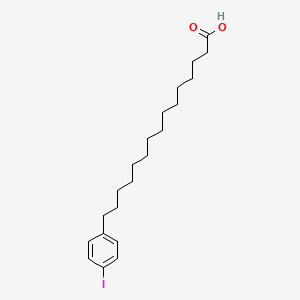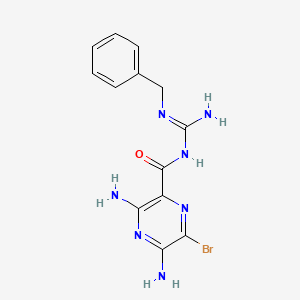![molecular formula C11H9Br4N3O2 B1194547 [4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid CAS No. 1085822-09-8](/img/structure/B1194547.png)
[4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid
Overview
Description
TMCB is a dual inhibitor of casein kinase 2 (CK2) and ERK8 (IC50 = 0.5 µM for both). It also binds to Pim-1, HIPK2, and DYRK1A (Kis = 8.65, 15.25, and 11.9 µM, respectively) and inhibits greater than 50% of the activity of five kinases, including CK2, ERK8, and DYRK2, in a panel of 78 kinases at 10 µM. TMCB induces apoptosis in Jurkat cells when used at concentrations ranging from 10 to 50 µM.
TMCB is a dual inhibitor of casein kinase 2 (CK2) and ERK8. It also binds to Pim-1, HIPK2, and DYRK1A. TMCB induces apoptosis in Jurkat cells when used at concentrations ranging from 10 to 50 µM.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : It's involved in the synthesis of various chemical compounds. For instance, its derivatives have been synthesized using different methods such as the Hantzsch type reaction, which includes the formation of compounds with a 1,4-dihydropyridine ring and subsequent aromatization processes (Dzvinchuk & Lozinskii, 2009).
Formation of Structurally Diverse Libraries : It serves as a starting material in various alkylation and ring closure reactions to generate a diverse library of compounds, demonstrating its versatility in synthetic chemistry (Roman, 2013).
Biomedical Applications
Inhibition of Protein Kinase CK2 : Some derivatives of this compound are known for their inhibitory effects on Protein Kinase CK2, an enzyme implicated in cancer and other diseases. For example, 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) is a potent inhibitor of CK2 and has been shown to affect cell viability and induce apoptosis in various cell lines (Bretner et al., 2008).
Multitarget Anticancer Agents : It forms the scaffold for designing multitarget inhibitors against both histone deacetylase (HDAC) and protein kinase CK2, offering a novel therapeutic strategy against cancer (Martínez et al., 2020).
Other Applications
Antimicrobial Activity : Certain derivatives of this compound have demonstrated potential in antimicrobial applications, showing effectiveness against various bacterial strains (Fatehia & Mohamed, 2010).
Application in Fluorescence Studies : Some derivatives exhibit native fluorescence, which can be affected by substituents on the benzimidazole ring and the solvents used. This property has applications in analytical chemistry and studies involving fluorescent emission (Verdasco et al., 1995).
Mechanism of Action
Target of Action
TMCB, also known as 4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazole-1-acetic acid, [4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid, or CK2/ERK8-IN-1, is a dual inhibitor of protein kinase CK2 and ERK8 (MAPK15, ERK7) . It also binds to PIM1 , HIPK2 (homeodomain-interacting protein kinase 2) , and DYRK1A .
Mode of Action
TMCB acts as an ATP-competitive inhibitor of protein kinase CK2 . It interacts with the catalytic subunits of CK2 and ERK8, inhibiting their activity . The inhibition of these kinases disrupts the phosphorylation of numerous protein substrates, many of which are related to gene expression or protein synthesis .
Biochemical Pathways
The inhibition of CK2 and ERK8 by TMCB affects several biochemical pathways. CK2 is involved in various cellular processes, including cell viability, apoptosis, proliferation and survival, angiogenesis, DNA-damage repair, the ER-stress response, the regulation of carbohydrate metabolism, and the development of the nervous system . ERK8, on the other hand, works with MAPK to transmit signals from cell surface receptors to DNA .
Pharmacokinetics
Like other benzimidazole derivatives, it is expected to interact easily with the biopolymers of the living system due to its structural similarity to naturally occurring nucleotides .
Result of Action
The inhibition of CK2 and ERK8 by TMCB results in the disruption of various cellular processes, potentially leading to cell death . TMCB has been shown to display cytotoxic activity in Jurkat cells, inhibiting cell growth in a dose-dependent manner .
Biochemical Analysis
Biochemical Properties
[4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid plays a significant role in biochemical reactions, primarily as an inhibitor of protein kinase CK2 (casein kinase 2). Protein kinase CK2 is a serine/threonine kinase involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair . The compound interacts with the catalytic subunit of CK2, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition is achieved through ATP-competitive binding, where the compound competes with ATP for the active site of the enzyme .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. By inhibiting protein kinase CK2, the compound influences cell signaling pathways, gene expression, and cellular metabolism . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells, making it a potential candidate for anticancer therapy . Additionally, the compound’s impact on DNA repair mechanisms can sensitize cells to DNA-damaging agents, enhancing the efficacy of certain chemotherapeutic treatments .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of protein kinase CK2, inhibiting its catalytic activity . This binding prevents the phosphorylation of CK2 substrates, which are involved in various cellular processes such as gene expression, protein synthesis, and cell cycle regulation . The inhibition of CK2 activity leads to alterations in gene expression and cellular signaling pathways, ultimately affecting cell function and viability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained inhibition of CK2 activity, resulting in prolonged effects on cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CK2 activity without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not enhance its inhibitory effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with protein kinase CK2 . The compound’s inhibition of CK2 affects the phosphorylation status of numerous substrates, altering metabolic flux and metabolite levels . Additionally, the compound may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these transporters, which can affect its bioavailability and efficacy . Studies have shown that the compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the compound may localize to the nucleus, where it can inhibit CK2 activity and affect gene expression . Additionally, its localization to other organelles, such as the mitochondria, can influence cellular metabolism and apoptosis .
Properties
IUPAC Name |
2-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br4N3O2/c1-17(2)11-16-9-7(14)5(12)6(13)8(15)10(9)18(11)3-4(19)20/h3H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAOTASRLQMKBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(N1CC(=O)O)C(=C(C(=C2Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br4N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677589 | |
| Record name | [4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazol-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905105-89-7 | |
| Record name | [4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazol-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6r,7r)-7-Amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B1194465.png)
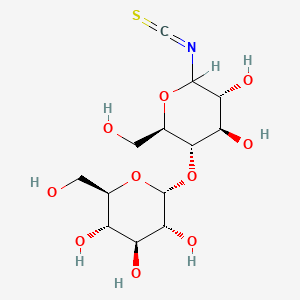
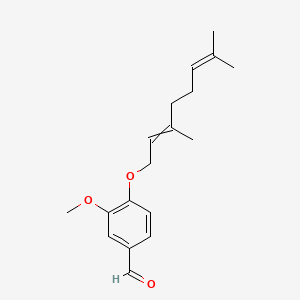



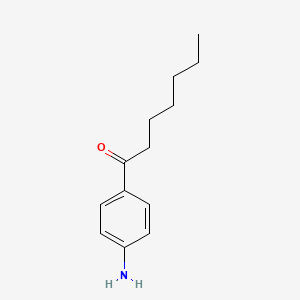
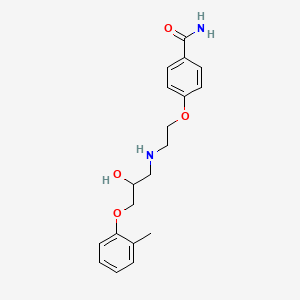

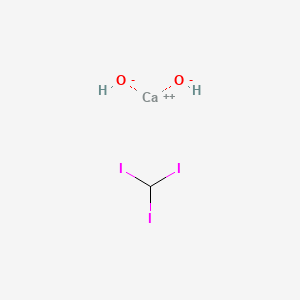
![[(3R,4a'R,5'S,7'R,9a'R)-2-Formyl-5'-hydroxy-3-methyl-8'-methylene-1',9'-dioxohexahydrospiro[cyclohexane-1,4'-[2]oxa[7,9a]methanocyclohepta[c]pyran]-3-yl]methyl acetate](/img/structure/B1194482.png)

